molecular formula C15H34O8Si B6353975 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane CAS No. 132388-52-4

3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane

Cat. No.: B6353975
CAS No.: 132388-52-4
M. Wt: 370.51 g/mol
InChI Key: LPHJYFXEWWVKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane is a silicon-containing organic compound with a complex structure. It is characterized by the presence of multiple ether linkages and methoxy groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane typically involves the reaction of a silicon-containing precursor with methoxy and ethylene glycol derivatives. One common method involves the use of methoxytriethyleneoxypropyltrimethoxysilane as a starting material. The reaction conditions often include:

    Solvent: Anhydrous toluene or tetrahydrofuran (THF)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Typically conducted at room temperature to 80°C

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The silicon-oxygen bonds can be reduced under specific conditions to form silanes.

    Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of silanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a biocompatible material in medical implants and devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its chemical stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane involves its interaction with various molecular targets. The compound’s multiple ether linkages and methoxy groups allow it to form stable complexes with metal ions and organic molecules. This property is exploited in catalysis and material science applications. The silicon atom in the compound can also participate in forming strong Si-O bonds, contributing to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methoxytriethyleneoxypropyltrimethoxysilane
  • 3,3-Dimethoxy-2,7,10,13,16-pentaoxa-3-silaheptadecane
  • 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane

Uniqueness

3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane is unique due to its extended chain length and the presence of six ether linkages, which provide it with distinct chemical and physical properties compared to shorter-chain analogs. This extended structure enhances its solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

trimethoxy-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O8Si/c1-16-7-8-21-11-12-23-14-13-22-10-9-20-6-5-15-24(17-2,18-3)19-4/h5-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHJYFXEWWVKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O8Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216922
Record name 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132388-52-4
Record name 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7,10,13,16,19-Hexaoxa-3-silaeicosane, 3,3-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.